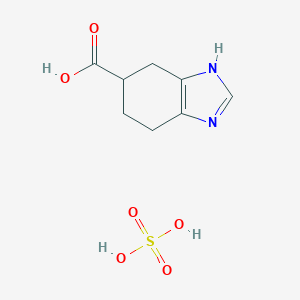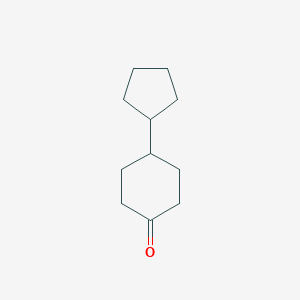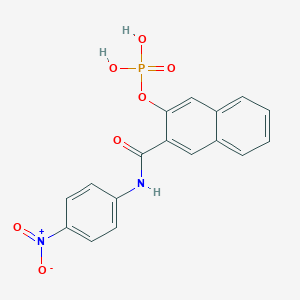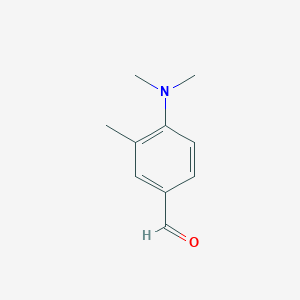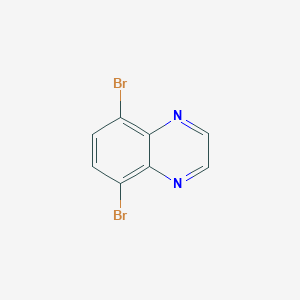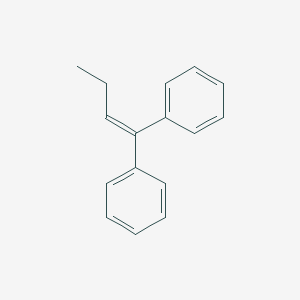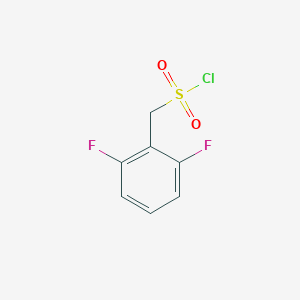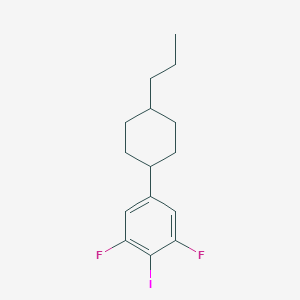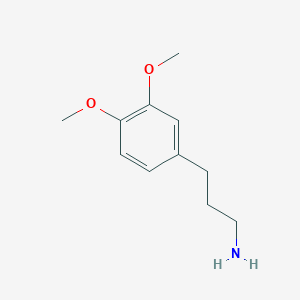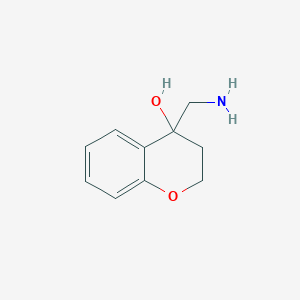
4-(Aminomethyl)chroman-4-ol
Übersicht
Beschreibung
4-(Aminomethyl)chroman-4-ol, also known as NK-1, is a synthetic compound1. It has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol12.
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which include 4-(Aminomethyl)chroman-4-ol, has been a subject of several studies3. These studies have focused on improving the methodologies of 4-chromanone-derived compounds3. However, it’s important to note that the specific synthesis method for 4-(Aminomethyl)chroman-4-ol is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)chroman-4-ol consists of a benzene ring fused to a dihydro-γ-pyranone ring4. This structure is a significant structural entity that belongs to the class of oxygen-containing heterocycles3.
Chemical Reactions Analysis
The chemical reactions involving 4-chromanone-derived compounds have been extensively studied3. These studies have focused on the major synthetic methods of preparation reported on chroman-4-one derivatives3. However, the specific chemical reactions involving 4-(Aminomethyl)chroman-4-ol are not explicitly mentioned in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)chroman-4-ol include a density of 1.215g/cm3 and a boiling point of 343.4ºC at 760 mmHg2.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities .
Pharmacological Activities
Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cosmetic Applications
Chroman-4-one derivatives were used as active compound in cosmetic preparations for care, improvement and refreshment of texture of the skin and hairs, for treatment of skin as well as hair-related defects like inflammation, allergies or wound healing process .
Synthesis of Novel Inhibitors
A series of substituted chromone/chroman-4-one derivatives has been synthesized and evaluated as novel inhibitors of SIRT2, an enzyme involved in aging-related diseases, e.g., neurodegenerative disorders .
Antibiotic and Antiparasitic Activities
Chroman-4-one derivatives have been found to exhibit antibiotic and antiparasitic activities . These compounds could potentially be used in the development of new treatments for bacterial and parasitic infections .
Anti-HIV and SIRT2 Inhibitor Activities
Chroman-4-one derivatives have also shown anti-HIV activities and act as SIRT2 inhibitors . SIRT2 is an enzyme involved in aging-related diseases, such as neurodegenerative disorders . Therefore, these compounds could potentially be used in the development of treatments for HIV and aging-related diseases .
Synthesis of 4-Chromanone-Derived Compounds
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
Mass Spectrometry
Chroman-4-one and its derivatives can be analyzed using mass spectrometry . This technique can provide valuable information about the molecular structure and composition of these compounds .
Safety And Hazards
4-(Aminomethyl)chroman-4-ol may cause respiratory irritation, serious eye irritation, and skin irritation. It is also harmful if swallowed6. When handling this compound, it is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/clothing/eye protection/face protection6.
Zukünftige Richtungen
The future directions for 4-(Aminomethyl)chroman-4-ol are not explicitly mentioned in the available resources. However, given the significant biological and pharmaceutical activities of chroman-4-one derivatives5, it is likely that further research and development will continue in this area.
Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMCZDPGHYLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512850 | |
| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)chroman-4-ol | |
CAS RN |
146471-52-5 | |
| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



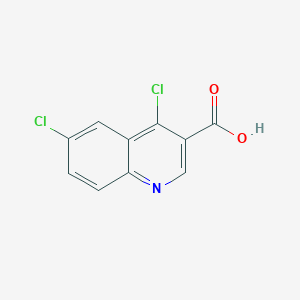
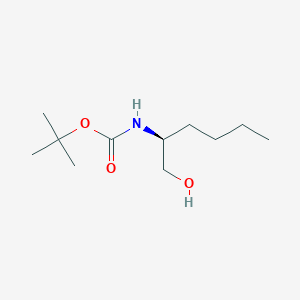
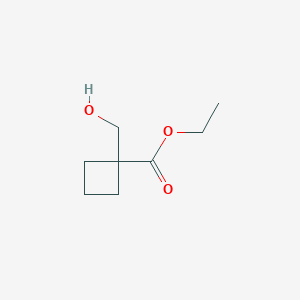
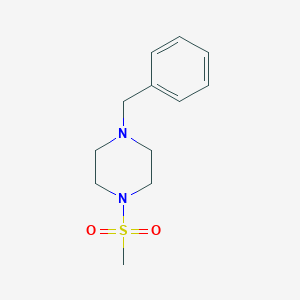
![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
